Amitriptyline Related Compound
Amitriptynol
CAS No.: 1159-03-1
VCID: VC21328193
Molecular Formula: C20H25NO
Molecular Weight: 295.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Amitriptyline is a tricyclic antidepressant (TCA) that has been widely used for decades to treat depression and other conditions. It is known for its chemical formula C20H23N and molecular weight of 277.4033 . Uses and EfficacyAmitriptyline is primarily used as an antidepressant but has also been effective in treating various types of pain, including neuropathic pain and fibromyalgia . It has anticholinergic and sedative properties, which contribute to its therapeutic effects . Efficacy in Depression
Efficacy in Pain Management
Irritable Bowel Syndrome (IBS)A recent large-scale trial demonstrated that low-dose amitriptyline is effective as a second-line treatment for IBS, improving symptoms significantly compared to placebo . Parkinson’s DiseaseThere have been investigations into amitriptyline's potential neuroprotective effects in Parkinson's disease, though results are mixed and require further research . Other UsesAmitriptyline has been explored for its potential benefits in various other conditions, including migraine prophylaxis and non-motor symptoms of Parkinson's disease . Metabolism and Side EffectsAmitriptyline is metabolized primarily through demethylation and hydroxylation by cytochrome P450 enzymes, with nortriptyline being its main active metabolite . Common side effects include anticholinergic effects, sedation, and cardiovascular issues . |
---|---|
CAS No. | 1159-03-1 |
Product Name | Amitriptynol |
Molecular Formula | C20H25NO |
Molecular Weight | 295.4 g/mol |
IUPAC Name | 2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
Standard InChI | InChI=1S/C20H25NO/c1-21(2)15-7-14-20(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11,22H,7,12-15H2,1-2H3 |
Standard InChIKey | ONSQUXZPOPTSQF-UHFFFAOYSA-N |
SMILES | CN(C)CCCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O |
Canonical SMILES | CN(C)CCCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O |
Appearance | Solid powder |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol |
PubChem Compound | 14390 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume